![molecular formula C9H6F4 B3039718 2-Fluoro-5-(trifluoromethyl)styrene CAS No. 1286734-95-9](/img/structure/B3039718.png)
2-Fluoro-5-(trifluoromethyl)styrene
Overview
Description
2-Fluoro-5-(trifluoromethyl)styrene, also known as FTFS, is a versatile compound with promising properties that have been widely studied in various fields of research and industry. It is commonly known as 1-fluoro-4-(trifluoromethyl)-2-vinylbenzene . The compound is a clear liquid and is stabilized with 4-tert-butylcatechol .
Synthesis Analysis
α-Trifluoromethylstyrene derivatives, such as 2-Fluoro-5-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)styrene is C9H6F4 . Its molecular weight is 190.14 g/mol . The InChI key is GOJAEEVORJLQKK-UHFFFAOYSA-N .Chemical Reactions Analysis
Much attention has been paid to α-Trifluoromethylstyrene derivatives by the organic chemistry community because they have been successfully utilized in C–F bond activation in a CF3 group . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)styrene is a clear liquid . It is stored at 2-8°C . The compound has a density of 1.2±0.1 g/cm3 , a boiling point of 145.2±0.0 °C at 760 mmHg , and a vapor pressure of 6.2±0.2 mmHg at 25°C .Scientific Research Applications
Transition Metal-Catalyzed Cycloaddition Reactions
The α-(trifluoromethyl)styrene motif has found applications in constructing cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups. Specifically:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that α-trifluoromethylstyrene derivatives, which include 2-fluoro-5-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Mode of Action
2-Fluoro-5-(trifluoromethyl)styrene has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . This suggests that the compound interacts with its targets through these mechanisms, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It’s known that transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . This suggests that the compound may affect pathways involving these reactions.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Given its role in the synthesis of more complex fluorinated compounds , it can be inferred that the compound may contribute to the production of these compounds at the molecular level.
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.
properties
IUPAC Name |
2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJAEEVORJLQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239653 | |
Record name | Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)styrene | |
CAS RN |
1286734-95-9 | |
Record name | Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.